(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its utility in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of drug candidates and bioactive molecules.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-3-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-3-isopropylpyrrolidine-3-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid is unique due to its specific chiral center and the presence of the propyl group, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules that require precise stereochemistry .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid, commonly referred to as (S)-Boc-3-propylpyrrolidine-3-carboxylic acid, is a chiral compound notable for its potential applications in medicinal chemistry and biological research. The compound is characterized by a pyrrolidine ring, a tert-butoxycarbonyl protective group, and a carboxylic acid functional group. This structure suggests various biological activities that merit detailed investigation.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- CAS Number : 140148-70-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties, including potential anti-inflammatory and analgesic effects, as well as its role as a building block in peptide synthesis.
The compound's mechanism of action is primarily related to its structural features that allow it to interact with biological targets, including enzymes and receptors involved in pain and inflammation pathways. The presence of the carboxylic acid group enhances its acidity and potential reactivity with various biomolecules.
1. Anti-inflammatory Activity
Research indicates that pyrrolidine derivatives exhibit significant anti-inflammatory properties. A study conducted on various pyrrolidine compounds showed that those with similar structural motifs to (S)-Boc-3-propylpyrrolidine-3-carboxylic acid demonstrated inhibition of pro-inflammatory cytokines in vitro. This suggests a potential for developing anti-inflammatory agents based on this scaffold.
2. Analgesic Effects
In vivo studies have suggested that compounds containing the pyrrolidine ring can modulate pain responses. For instance, (S)-Boc-3-propylpyrrolidine-3-carboxylic acid may interact with opioid receptors or other pain-related pathways, leading to analgesic effects.
3. Peptide Synthesis
The tert-butoxycarbonyl group serves as a protective moiety in peptide synthesis, allowing for the selective functionalization of amino acids without premature reactions. This property is crucial for constructing peptides with specific biological activities.
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated anti-inflammatory effects in animal models using pyrrolidine derivatives similar to (S)-Boc-3-propylpyrrolidine-3-carboxylic acid. |
Study B | Evaluated the analgesic properties of pyrrolidine compounds through behavioral assays in rodents, indicating significant pain relief comparable to standard analgesics. |
Study C | Investigated the use of (S)-Boc-3-propylpyrrolidine-3-carboxylic acid as a precursor in the synthesis of bioactive peptides, highlighting its utility in medicinal chemistry. |
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1 |
InChI Key |
MUCLNOKQVQRPDA-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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